molecular formula C8H7ClO B111031 3-Chloro-5-methylbenzaldehyde CAS No. 103426-20-6

3-Chloro-5-methylbenzaldehyde

Cat. No. B111031
M. Wt: 154.59 g/mol
InChI Key: PVCWBPFVCKOUQA-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzaldehyde is a chlorinated benzaldehyde derivative with a methyl group at the fifth position and a chlorine atom at the third position relative to the aldehyde group. This compound is of interest in various chemical syntheses and analyses due to its unique structural properties and reactivity.

Synthesis Analysis

The synthesis of chlorinated benzaldehydes, including 3-chloro-5-methylbenzaldehyde, can be achieved through various methods. For instance, a one-pot allylboration-Heck reaction has been developed for the synthesis of related compounds, such as 3-methyleneindan-1-ols, starting from 2-bromobenzaldehydes . Although this method does not directly apply to 3-chloro-5-methylbenzaldehyde, it demonstrates the type of innovative synthetic approaches that can be adapted for the synthesis of chlorinated benzaldehydes.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be complex, with the position of the chlorine atom significantly affecting the compound's properties. For example, the retention behavior of chlorinated 4-hydroxybenzaldehydes during gas-liquid chromatography is influenced more by the position of chlorine substitution than by the number of chlorine atoms . This suggests that the molecular structure of 3-chloro-5-methylbenzaldehyde would similarly influence its chemical behavior in analytical techniques.

Chemical Reactions Analysis

Chlorinated benzaldehydes participate in various chemical reactions. The presence of the aldehyde group allows for reactions such as the Alder reaction, which has been used in the synthesis of photosensitizers starting from related compounds like 3-hydroxybenzaldehyde . The reactivity of the aldehyde group, combined with the electron-withdrawing effect of the chlorine atom, would make 3-chloro-5-methylbenzaldehyde a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes can be studied through various spectroscopic techniques. For instance, NMR spectroscopy has been used to study chlorinated 3,4-dihydroxybenzaldehydes, providing insights into the electronic environment of the aldehyde and hydroxyl groups . The crystal growth and structural analysis of a binary organic complex involving a related compound, 3-hydroxy-4-methoxybenzaldehyde, have been explored, revealing information about the crystal structure and physicochemical properties . These studies indicate that similar analyses could be conducted on 3-chloro-5-methylbenzaldehyde to determine its detailed physical and chemical characteristics.

properties

IUPAC Name

3-chloro-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCWBPFVCKOUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444610
Record name 3-Chloro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-methylbenzaldehyde

CAS RN

103426-20-6
Record name 3-Chloro-5-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-methylbenzaldehyde
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Synthesis routes and methods

Procedure details

To a solution of sodium metal (52 mg, 2.3 mmol) in ethanol was added 2-nitropropane (0.23 g, 2.4 mmole) followed by the addition of 3-chloro-5-methybenzylbromide (0.5 g, 2.3 mmol). The reaction was allowed to stir for 3 hours and the precipitate formed was filtered off. The filtrate was concentrated under reduced pressure, redissolved in diethylether and washed with 1N sodium hydroxide (twice), water, and dried over sodium sulfate, filtered and the filtrate was concentrated under reduced pressure. The resulting residue was purified via silica gel chromatography using 10% dichloromethane and 90% petroleum ether, to give 0.15 g of 3-chloro-5-methylbenzaldehyde. 1H-NMR (CDCl3): 2.46 (s, 3H) 7.43 (s, 1H) 7.56 (s, 1H) 7.68 (s, 1H), 9.92 (s, 1H).
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IK Khanna, RM Weier, Y Yu, XD Xu… - Journal of medicinal …, 1997 - ACS Publications
… , 3-chloro-5-methylbenzaldehyde, and from 3-fluoro-5-methylbenzaldehyde, respectively, using the procedure described for IVh. The intermediates 3-chloro-5-methylbenzaldehyde and …
Number of citations: 262 pubs.acs.org
CW Liskey - 2013 - search.proquest.com
A method to conduct the one-pot, meta cyanation of arenes by iridium-catalyzed CH borylation and copper-mediated cyanation of the resulting arylboronate esters is described in …
Number of citations: 2 search.proquest.com

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